molecular formula C13H21NS B3061262 N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine CAS No. 7708-55-6

N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine

Cat. No.: B3061262
CAS No.: 7708-55-6
M. Wt: 223.38 g/mol
InChI Key: SROIFVSBKDXAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine (referred to in some literature as DPPE or tesmilifene) is a diphenylmethane-derived arylalkylamine characterized by a thioether (S-linked) moiety. While the provided evidence primarily discusses its structural analog, N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl (DPPE, with an oxygen ether linkage), both compounds share functional similarities as antiestrogen binding site (AEBS) ligands and histamine antagonists. DPPE exhibits antiproliferative, chemopotentiating, and cytoprotective properties, making it relevant in oncology for enhancing chemotherapy efficacy .

Properties

IUPAC Name

2-benzylsulfanyl-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-14(4-2)10-11-15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROIFVSBKDXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525381
Record name 2-(Benzylsulfanyl)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7708-55-6
Record name 2-(Benzylsulfanyl)-N,N-diethylethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007708556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzylsulfanyl)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BENZYLSULFANYL)-N,N-DIETHYLETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0E2E6VR77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 2-(Diethylamino)ethanethiol

The precursor 2-(diethylamino)ethanethiol is synthesized via ring-opening of ethylene sulfide with diethylamine. A patented method (CN105152990A) achieves this by reacting ethylene sulfide with diethylamine in tetrahydrofuran (THF) at 0–5°C for 4–6 hours, yielding 89–93% purity. Critical parameters include:

Parameter Optimal Value Effect on Yield
Temperature 0–5°C Prevents polymerization
Solvent THF Enhances solubility
Molar Ratio (amine:sulfide) 1:1.05 Minimizes byproducts

Benzylation of the Thiol Intermediate

Benzyl chloride is introduced to the thiolate anion generated in situ. A protocol from the Royal Society of Chemistry modifies this step by using dichloromethane (DCM) as the solvent and triethylamine as the base, achieving 78–82% yield. Key modifications include:

  • Catalyst : 20 µL N,N-dimethylformamide (DMF) accelerates the reaction.
  • Workup : Sequential washes with saturated NaHCO₃ and brine improve purity.

Table 1: Comparative Yields Using Benzyl Halides

Halide Solvent Base Yield (%) Reference
Benzyl Cl DCM Et₃N 82
Benzyl Br THF NaOH 75

Alternative Routes via Thiol-Disulfide Intermediates

Oxidative Coupling of Thiols

A less common approach involves oxidizing 2-(diethylamino)ethanethiol to its disulfide (RSSR), followed by reductive cleavage with benzyl Grignard reagents. While this method avoids handling volatile benzyl halides, it requires stringent anhydrous conditions and offers lower yields (55–60%).

Thiol-Ene Click Chemistry

Recent advancements propose copper-catalyzed thiol-ene reactions between 2-(diethylamino)ethanethiol and styrene derivatives. However, this method remains experimental, with yields below 50% due to competing polymerization.

Catalytic Methods and Process Intensification

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from aryl ether synthesis, palladium catalysts (e.g., Pd/C) facilitate coupling between 2-(diethylamino)ethanethiol and benzyl alcohols via in situ halogenation. This one-pot process eliminates separate benzyl halide preparation:

Procedure:

  • Convert benzyl alcohol to benzyl chloride using SOCl₂ in DCM.
  • Add 2-(diethylamino)ethanethiol and LiOtBu.
  • Stir at 60°C for 12 hours under argon.

Table 2: Catalytic Efficiency Across Conditions

Catalyst Ligand Solvent Yield (%)
Pd/C TMEDA DMF 68
CuI PPh₃ NMP 72

Industrial-Scale Optimization

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction time from 12 hours to 45 minutes, enhancing throughput by 300%.

Solvent Recycling

DCM and THF are recovered via fractional distillation, achieving 95% solvent reuse and reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Compounds with different substituents replacing the phenylmethyl group.

Scientific Research Applications

Industrial Applications

2.1. Waterproofing Agents
The compound has been identified as a potential waterproofing agent for building materials. It enhances the hydrophobic properties of surfaces, thereby improving their resistance to water infiltration. This application is particularly valuable in construction where moisture resistance is critical for durability .

2.2. Asphalt Additives
N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine is also used as an additive in asphalt formulations. It modifies the surface characteristics of aggregates, promoting better bonding between asphalt and aggregates, which reduces stripping due to water exposure. This application enhances the longevity and performance of road surfaces .

Pharmaceutical Applications

3.1. Drug Development
Research indicates that compounds similar to this compound may exhibit pharmacological properties that could be harnessed in drug development. The thioether functional group is known to influence biological activity, making it a candidate for further exploration in medicinal chemistry .

3.2. Neuropharmacology
There is ongoing research into the neuropharmacological effects of compounds with similar structures, suggesting potential applications in treating neurological disorders. The modulation of neurotransmitter systems by such compounds could lead to new therapeutic options .

Environmental Applications

4.1. Chemical Remediation
The compound's ability to modify surface properties can be leveraged in environmental remediation efforts, particularly in treating contaminated water sources. Its hydrophobic characteristics may help in adsorbing pollutants, thus facilitating their removal from aqueous environments .

Case Studies

Application Area Study Reference Findings
WaterproofingUS EPA Report Demonstrated effectiveness in enhancing water resistance of cementitious materials.
Asphalt AdditivesUS EPA Report Improved bonding properties in asphalt mixtures, reducing moisture-related failures.
Drug DevelopmentPubChem Potential for neuroactive properties; further studies needed for validation.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Tamoxifen (TAM) and Clomiphene

DPPE shares structural and functional similarities with classic antiestrogens like tamoxifen and clomiphene , though key differences exist:

Parameter DPPE Tamoxifen (TAM) Clomiphene
Binding Profile Binds to AEBS and histamine sites; no estrogen receptor (ER) affinity Binds to ER and AEBS Binds to ER and AEBS
IC50 (KF Cell Proliferation) 1.7 μM ~10-fold higher than CDDP 1.9 μM
PKC Inhibition (IC50) 3.0 μM 5.5 μM 6.5 μM
Mechanistic Action Inhibits MAPK phosphorylation; modulates PKC-independent pathways ER-dependent and PKC-mediated pathways ER-dependent and PKC-mediated
CDDP Uptake Modulation No significant effect Inhibits CDDP uptake Inhibits CDDP uptake

Key Findings :

  • DPPE’s antiproliferative activity is comparable to clomiphene but superior to TAM in ER-negative models .

Other AEBS Ligands: Etoloxamine and Dec-DPPE

Etoloxamine (INN:依托洛胺) shares a diphenylmethane backbone but differs in substituents (e.g., thiophenoxy vs. phenoxy groups) . 4-Decanoyl-DPPE (dec-DPPE), a DPPE derivative, highlights structure-activity relationships:

Parameter DPPE Dec-DPPE Etoloxamine
Antiproliferative IC50 4.5 μM (MCF-7 cells) 15 μM (MCF-7 cells) Limited data
PKC Inhibition Weak Moderate Not reported
Histamine Antagonism (Ki) 0.83 μM 6.6 μM Not reported

Key Findings :

  • Dec-DPPE’s reduced antiproliferative potency compared to DPPE underscores the importance of the alkylaminoethoxy side chain for AEBS binding .
  • DPPE’s histamine antagonism correlates better with growth inhibition than PKC modulation .

Clinical Comparators: DPPE in Combination Therapies

Synergy with Chemotherapeutics

DPPE enhances the efficacy of cisplatin (CDDP) and doxorubicin in resistant cancers:

Combination DPPE + CDDP DPPE + Doxorubicin TAM + CDDP
Tumor Growth Inhibition >50% reduction in ovarian cancer models Improved survival in breast cancer trials Synergy dependent on AEBS
Survival Benefit Prolonged survival in nude mice Phase III: Improved OS in metastatic breast cancer Limited data
Mechanism PKC/MAPK inhibition; reduced DNA repair P-glycoprotein modulation AEBS-dependent synergy

Key Findings :

  • DPPE + CDDP delays tumor take and enhances survival in ovarian cancer models, even in CDDP-resistant cells .
  • In breast cancer, DPPE + doxorubicin improved overall survival (OS) without increasing objective response rates, suggesting cytoprotective or tumor-initiating cell effects .

Contradictions and Mechanistic Insights

  • PKC vs. Histamine Antagonism : While DPPE inhibits PKC in vitro (IC50 = 3.0 μM) , its antiproliferative effects in MCF-7 cells correlate more strongly with histamine receptor antagonism (Ki = 0.83 μM) . Platelet aggregation studies suggest PKC-independent pathways dominate .

Biological Activity

N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine, also known as DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine), is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in clinical settings, and potential side effects.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C₁₃H₂₁NS
  • Molecular Weight : 223.38 g/mol
  • CAS Number : 7708-55-6

The compound features a diethylamino group and a phenylmethylthio moiety, which contribute to its unique reactivity and biological properties. Its structural configuration allows for specific interactions that may enhance its pharmacological effects.

DPPE exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Cytochrome P450 Enzymes :
    • DPPE interacts with cytochrome P450 enzymes, particularly CYP3A4, inhibiting testosterone metabolism. This inhibition occurs at two distinct sites, leading to significant reductions in metabolic activity .
    • The compound enhances the binding of histamine to CYP3A4, which may further modulate drug metabolism .
  • Chemopotentiation :
    • In vitro studies have demonstrated that DPPE can potentiate the cytotoxic effects of various chemotherapeutic agents like paclitaxel and doxorubicin in both drug-sensitive and multidrug-resistant cancer cells .
    • The enhancement of chemotherapy efficacy is attributed to the inhibition of the P-glycoprotein (P-gp) pump, which is responsible for drug efflux in resistant cells .
  • Cytoprotection :
    • Interestingly, DPPE provides protective effects on normal tissues during chemotherapy, particularly on bone marrow and gut tissues . This dual action—potentiating chemotherapy while protecting healthy cells—makes it a unique candidate in cancer therapy.

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of DPPE in cancer treatment:

  • Phase I/II Trials :
    • In a study involving patients with advanced refractory cancers, DPPE was administered alongside standard chemotherapy agents. Results showed that approximately 33% of patients experienced disease progression, while 25% stabilized and 17% demonstrated partial or complete remission .
    • The study highlighted that serum levels of DPPE reached therapeutic concentrations without significant toxicity to bone marrow or other normal tissues .
  • Specific Cancer Types :
    • A trial focused on hormonally unresponsive prostate cancer indicated a partial remission rate of 71% among patients with measurable soft tissue disease when treated with DPPE combined with cyclophosphamide . This suggests that DPPE may enhance the effectiveness of certain chemotherapy regimens.

Side Effects and Toxicity

While DPPE shows promise as a chemopotentiator, it is essential to consider its side effects:

  • Acute side effects included nausea and ataxia, typically correlated with peak serum levels of the drug. These symptoms were generally short-lived .
  • Delayed effects such as mild nausea and fatigue were reported but were manageable. Importantly, bone marrow toxicity was minimal across most patients treated .

Summary Table of Clinical Findings

StudyPatient PopulationTreatmentResponse RateNotable Side Effects
Advanced refractory cancerDPPE + various chemotherapies17% response (partial/complete)Mild nausea, fatigue
Hormone-unresponsive prostate cancerDPPE + cyclophosphamide71% partial remission in soft tissue diseaseNausea, ataxia

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at sp³ centers. For example, a transition-metal-free displacement reaction using ethanamine derivatives and benzyl thiol precursors under mild conditions (e.g., room temperature, THF solvent) yields the target compound. Optimization involves adjusting stoichiometry (1.0–1.2 eq. of thiol reagent) and monitoring reaction progress via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of 1H NMR (to identify ethyl and benzyl proton environments) and 13C NMR (to verify thioether and amine carbons). For example, in CDCl₃, the benzyl protons appear at δH 7.30–7.40 ppm, while ethyl groups show quartets at δH 2.59 ppm (J=7.2 Hz). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 279.3 for [M+H]⁺). Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanisms underlie the selective cytotoxicity of this compound derivatives in cancer stem cells?

  • Methodological Answer : Preclinical studies suggest the compound disrupts cholesterol metabolism by inhibiting cholesterol-5,6-epoxide hydrolase (ChEH) , leading to toxic oxysterol accumulation in cancer stem cells. To validate this, researchers use in vitro models (e.g., breast cancer stem cells) treated with the compound and measure oxysterol levels via LC-MS. Comparative RNA-seq analysis of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis, Wnt/β-catenin) .

Q. How can contradictions between in vitro efficacy and clinical trial outcomes be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic variability or tumor microenvironment factors. For instance, a Phase III trial (MA.19) combining the compound with doxorubicin showed no progression-free survival benefit but improved overall survival (HR=0.66, p=0.021). To address this, researchers conduct pharmacodynamic studies (e.g., tumor biopsies pre/post-treatment) to assess target engagement and correlate findings with plasma drug levels measured via LC-MS/MS .

Q. What experimental designs are optimal for evaluating blood-brain barrier (BBB) penetration of this compound?

  • Methodological Answer : Use primary cerebral endothelial cell monolayers to model BBB permeability. Treat cells with the compound (1–10 µM) and measure transepithelial electrical resistance (TEER) and paracellular flux of markers like FITC-dextran. In vivo, administer the compound intravenously to rodents and quantify brain tissue concentrations via LC-MS, comparing to plasma levels. Evidence suggests it increases BBB permeability by modulating tight junction proteins (e.g., claudin-5) .

Q. How does structural modification of the phenylmethylthio moiety influence biological activity?

  • Methodological Answer : Replace the benzyl group with 4-methylbenzyl or electron-withdrawing substituents (e.g., nitro groups) and evaluate changes in cytotoxicity (via MTT assays) and ChEH inhibition (enzymatic assays). For example, a 4-methyl derivative (CAS 274671-61-3) showed enhanced stability in metabolic assays using liver microsomes, attributed to reduced CYP450-mediated oxidation .

Data Analysis & Translational Questions

Q. What statistical approaches are recommended for analyzing survival benefits in clinical trials involving this compound?

  • Methodological Answer : Use Cox proportional hazards models with stratification factors (e.g., prior therapy, metastasis sites). In the MA.19 trial, a hazard ratio of 0.66 (95% CI: 0.48–0.91) for overall survival was calculated. Sensitivity analyses (e.g., landmark analyses at 6/12 months) address immortal time bias. Subgroup analyses by biomarker status (e.g., P-glycoprotein expression) clarify patient populations most likely to benefit .

Q. How can synergism with chemotherapeutics like cyclophosphamide be systematically evaluated?

  • Methodological Answer : Conduct isobologram analysis or Chou-Talalay combination index assays in prostate cancer cell lines. A clinical study combined DPPE (6 mg/kg IV) with cyclophosphamide (600–800 mg/m²), achieving partial remission in 71% of patients with measurable disease. Monitor synergistic toxicity via serial CBCs (for myelosuppression) and pharmacokinetic interactions via tandem mass spectrometry .

Safety & Toxicity Considerations

Q. What preclinical toxicity assays are critical before advancing this compound to clinical trials?

  • Methodological Answer : Perform AMES tests for mutagenicity, hERG channel assays for cardiac risk, and 28-day repeat-dose toxicity studies in rodents. Note that DPPE caused reversible ataxia in 100% of patients (dose-dependent), linked to peak serum levels >2 µg/mL. Premedication with antiemetics (e.g., ondansetron) and hydration mitigates gastrointestinal toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.